

# Spectroscopic Analysis of 2,3-Dimethylquinoxaline: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dimethylquinoxaline

Cat. No.: B146804

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **2,3-dimethylquinoxaline**. The information is presented to support the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data

The following sections present the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectral data for **2,3-dimethylquinoxaline**. The data is organized for clarity and ease of comparison.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2,3-dimethylquinoxaline** provides information about the chemical environment of the hydrogen atoms in the molecule.

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-5, H-8	~7.96	Multiplet
H-6, H-7	~7.65	Multiplet
-CH <sub>3</sub> (at C2, C3)	~2.71	Singlet

Table 1:  $^1\text{H}$  NMR Spectral Data for **2,3-Dimethylquinoxaline** in  $\text{CDCl}_3$ .

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the chemical environment of the carbon atoms within the **2,3-dimethylquinoxaline** molecule.

Assignment	Chemical Shift ( $\delta$ , ppm)
C-2, C-3	~154.5
C-4a, C-8a	~140.9
C-5, C-8	~129.2
C-6, C-7	~128.8
$-\text{CH}_3$ (at C2, C3)	~22.9

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **2,3-Dimethylquinoxaline**.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dimethylquinoxaline** highlights the characteristic vibrational frequencies of its functional groups.

Wave Number ( $\text{cm}^{-1}$ )	Vibrational Mode	Intensity
~3060	Aromatic C-H Stretch	Medium
~2920	Aliphatic C-H Stretch	Medium
~1620	C=N Stretch (ring)	Strong
~1570, ~1490	Aromatic C=C Stretch	Strong
~1440	$\text{CH}_3$ Asymmetric Bending	Medium
~1375	$\text{CH}_3$ Symmetric Bending	Medium
~760	Aromatic C-H Out-of-Plane Bending	Strong

Table 3: Key IR Absorption Bands for **2,3-Dimethylquinoxaline**.

## Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of **2,3-dimethylquinoxaline**.

### NMR Spectroscopy Protocol

#### 2.1.1. Sample Preparation

- **Weighing:** Accurately weigh 10-20 mg of **2,3-dimethylquinoxaline** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- **Solvent Selection:** Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Other suitable deuterated solvents include dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- **Dissolution:** Gently vortex the sample until the solid is completely dissolved.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

#### 2.1.2. Instrument Parameters and Acquisition

- **Instrument:** A 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - **Pulse Program:** Standard one-pulse sequence.
  - **Number of Scans:** 16
  - **Relaxation Delay:** 1.0 s
  - **Acquisition Time:** 4.0 s
- **$^{13}\text{C}$  NMR Acquisition:**
  - **Pulse Program:** Proton-decoupled pulse sequence.

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s

### 2.1.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
- Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (CDCl<sub>3</sub>:  $\delta$  = 7.26 ppm for <sup>1</sup>H,  $\delta$  = 77.16 ppm for <sup>13</sup>C).
- Peak Picking and Integration: Identify and integrate the peaks in the <sup>1</sup>H spectrum.

## IR Spectroscopy Protocol

### 2.2.1. Sample Preparation (KBr Pellet Method)

- Grinding: Grind a small amount (1-2 mg) of **2,3-dimethylquinoxaline** with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

### 2.2.2. Instrument Parameters and Acquisition

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.

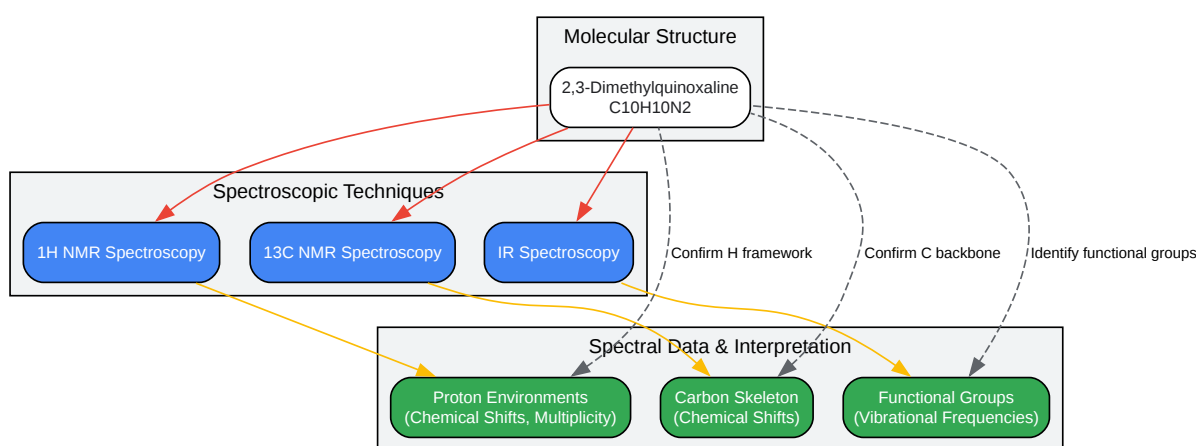
- Number of Scans: 16-32.
- Background: Record a background spectrum of the empty sample compartment.

### 2.2.3. Data Processing

- Background Subtraction: Subtract the background spectrum from the sample spectrum.
- Peak Identification: Identify and label the significant absorption bands.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of **2,3-dimethylquinoxaline** to the acquisition and interpretation of its spectral data.



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